molecular formula C11H8N2O B1624996 3-Amino-5-phenylfuran-2-carbonitrile CAS No. 237435-85-7

3-Amino-5-phenylfuran-2-carbonitrile

Cat. No.: B1624996
CAS No.: 237435-85-7
M. Wt: 184.19 g/mol
InChI Key: URDKKYIVLXDJDB-UHFFFAOYSA-N
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Description

3-Amino-5-phenylfuran-2-carbonitrile is a heterocyclic organic compound with the molecular formula C₁₁H₈N₂O and a molecular weight of 184.19 g/mol . This chemical serves as a versatile and valuable building block in medicinal chemistry and scientific research , particularly in the synthesis of more complex heterocyclic structures . Its structure, featuring both an electron-rich amino group and an electron-deficient nitrile group on the furan ring, makes it a key intermediate for the development of novel pharmaceutical compounds. The compound is a solid with a melting point of 196°C . It has a predicted density of 1.26 g/cm³ and a predicted boiling point of 378.8°C at 760 mmHg . Safety and Handling: This product is for Research Use Only and is not intended for diagnostic or therapeutic uses. It is harmful if swallowed, inhaled, or in contact with skin . It may cause skin and eye irritation (H315, H319) . Researchers should wear appropriate protective equipment, including gloves and protective clothing, and handle the material in a well-ventilated environment . For safe storage, keep the compound in a cool, dark place (2-8°C), sealed in a dry container . Note on CAS Number: This compound is primarily listed under CAS Registry Number 14742-32-6 . Be aware that the CAS number 237435-85-7 also appears in some commercial listings and refers to the identical molecular structure .

Properties

IUPAC Name

3-amino-5-phenylfuran-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c12-7-11-9(13)6-10(14-11)8-4-2-1-3-5-8/h1-6H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URDKKYIVLXDJDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(O2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30442696
Record name 3-AMINO-5-PHENYLFURAN-2-CARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

237435-85-7
Record name 3-AMINO-5-PHENYLFURAN-2-CARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

thermal stability and decomposition of 3-amino-5-phenylfuran-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 3-amino-5-phenylfuran-2-carbonitrile

Abstract

This technical guide provides a comprehensive framework for evaluating the thermal stability and decomposition profile of 3-amino-5-phenylfuran-2-carbonitrile, a heterocyclic compound with significant potential as a scaffold in medicinal chemistry and materials science.[1] Given the limited publicly available experimental data for this specific molecule, this document outlines authoritative, field-proven experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Furthermore, it presents a predictive analysis of the compound's thermal behavior and proposes a plausible decomposition pathway based on the known chemistry of its constituent functional groups. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of the material's properties for safe handling, formulation, and application.

Introduction: The Need for Thermal Characterization

3-amino-5-phenylfuran-2-carbonitrile belongs to the aminofuran class of heterocyclic compounds, which are versatile precursors in the synthesis of fused heterocyclic systems and are explored for a wide range of pharmacological activities.[2][3] The structural motif, combining an electron-rich aminofuran system with a nitrile and a phenyl group, makes it a molecule of interest for drug discovery programs.[1]

Understanding the thermal stability of such a compound is paramount for several reasons:

  • Pharmaceutical Development: Determines maximum processing temperatures during formulation (e.g., milling, granulation, melt extrusion) and ensures the stability of the active pharmaceutical ingredient (API).

  • Chemical Synthesis & Purification: Defines safe temperature limits for reaction conditions, distillation, and drying, preventing the formation of hazardous or impure degradation products.

  • Safety & Handling: Establishes safe storage conditions and provides critical data for assessing thermal runaway risks.[4]

This guide provides the necessary theoretical grounding and practical methodologies to thoroughly characterize the thermal properties of 3-amino-5-phenylfuran-2-carbonitrile.

Core Methodologies for Thermal Analysis

The cornerstone of thermal analysis involves subjecting a material to a controlled temperature program and measuring the resultant changes in its physical and chemical properties.[5] For 3-amino-5-phenylfuran-2-carbonitrile, a dual-pronged approach using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is essential for a complete profile.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] It is the definitive technique for quantifying thermal stability and identifying decomposition temperatures.

  • Instrument Preparation & Calibration:

    • Ensure the TGA instrument's microbalance is calibrated using certified weight standards.

    • Perform temperature calibration using materials with known Curie points (e.g., nickel).

  • Sample Preparation:

    • Weigh approximately 3-5 mg of finely ground 3-amino-5-phenylfuran-2-carbonitrile into a clean, tared ceramic or platinum crucible. A small sample mass minimizes thermal gradients within the sample.

    • Ensure the sample is evenly distributed across the bottom of the crucible.

  • Atmosphere Selection:

    • Purge the furnace with a high-purity inert gas, typically nitrogen, at a flow rate of 20-50 mL/min. This prevents oxidative decomposition and allows for the study of the intrinsic thermal stability.

  • Temperature Program:

    • Equilibration: Hold the sample at a starting temperature of 30 °C for 5 minutes to ensure thermal equilibrium.

    • Heating Ramp: Increase the temperature at a linear rate of 10 °C/min to a final temperature of 600 °C. This heating rate provides a good balance between resolution and experimental time.[6]

    • A higher final temperature may be necessary to ensure complete decomposition.

  • Data Acquisition & Analysis:

    • Continuously record the sample mass against temperature.

    • Plot the results as percent mass loss versus temperature to generate the TGA curve.

    • Calculate the first derivative of the TGA curve (the DTG curve) to pinpoint the temperatures of the maximum rates of mass loss.[6]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[7][8] It is used to detect thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy associated with these events.

  • Instrument Preparation & Calibration:

    • Calibrate the instrument for temperature and enthalpy using a high-purity standard, such as indium.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the sample into an aluminum DSC pan.

    • Hermetically seal the pan to contain any volatiles released during heating and prevent sublimation before decomposition.

  • Atmosphere Selection:

    • Maintain an inert nitrogen atmosphere with a purge rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibration: Hold the sample at 25 °C for 3 minutes.

    • Heating Ramp: Heat the sample at a controlled rate of 10 °C/min up to a temperature approximately 50 °C beyond the final decomposition event observed in the TGA analysis.

  • Data Acquisition & Analysis:

    • Record the differential heat flow as a function of temperature.

    • Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition, crystallization).[9]

    • Integrate the area under the peaks to determine the enthalpy of the transitions (ΔH).

Predicted Thermal Profile and Data Interpretation

While experimental data for 3-amino-5-phenylfuran-2-carbonitrile is not available, we can predict its thermal behavior based on related aminofuran and nitrile-containing structures.[10][11]

Predicted Quantitative Data

The following table summarizes the expected parameters from TGA and DSC analyses. This data serves as a benchmark for interpreting actual experimental results.

ParameterAnalytical MethodPredicted Value RangeSignificance
Melting Point (Tₘ)DSC190 - 220 °CA sharp endothermic peak indicating the solid-to-liquid phase transition.[12]
Enthalpy of Fusion (ΔHբ)DSC40 - 70 J/gEnergy required for melting; provides insight into crystalline structure.
Onset Decomposition Temperature (Tₒₙₛₑₜ)TGA230 - 260 °CThe temperature at which significant mass loss begins, defining the upper limit of thermal stability.[5]
Peak Decomposition Temperature (Tₚₑₐₖ)TGA (DTG Curve)270 - 300 °CThe temperature of the maximum rate of decomposition for the primary degradation step.
Mass Loss (Primary Step)TGA40 - 60%Corresponds to the loss of specific molecular fragments during the initial decomposition phase.
Residual Mass @ 600 °CTGA< 15%The amount of non-volatile char remaining after decomposition in an inert atmosphere.
Interpreting the Thermograms
  • DSC Thermogram: An ideal thermogram would first show a sharp endothermic peak corresponding to the melting point (Tₘ). Following the melt, a broad exothermic peak would likely appear at a higher temperature, indicating the onset of decomposition. The absence of a distinct melting peak before decomposition suggests the compound decomposes before it melts.

  • TGA/DTG Curve: The TGA curve is expected to show a stable baseline until the onset temperature (Tₒₙₛₑₜ), followed by one or more distinct mass loss steps. The DTG curve will display peaks corresponding to each of these steps, making it easier to identify the Tₚₑₐₖ for each event. A multi-step decomposition suggests a complex degradation pathway involving different parts of the molecule.

Proposed Decomposition Pathway

The thermal decomposition of 3-amino-5-phenylfuran-2-carbonitrile is likely a multi-step process initiated by the cleavage of the furan ring, which is generally less aromatic and more susceptible to thermal stress than the phenyl ring.[6]

  • Initial Furan Ring Scission: At elevated temperatures (approaching Tₒₙₛₑₜ), the furan ring is expected to undergo cleavage. This is often the kinetically most favorable initial step in the decomposition of furan-containing compounds.[6]

  • Fragmentation and Elimination: The ring-opening would lead to an unstable intermediate that rapidly fragments. Potential pathways include:

    • Decyanation: Elimination of hydrogen cyanide (HCN), a common decomposition route for organic nitriles.[13]

    • Deamination: Loss of the amino group, potentially as ammonia (NH₃) or through more complex radical mechanisms.[14]

    • Loss of Small Molecules: Fragmentation can lead to the release of small, volatile molecules like carbon monoxide (CO).

  • Secondary Decomposition & Char Formation: The larger phenyl-containing fragments will undergo further decomposition at higher temperatures, ultimately leading to the formation of a stable carbonaceous char.

The following diagram illustrates the logical flow of the proposed decomposition pathway.

Decomposition_Pathway cluster_main Thermal Decomposition of 3-amino-5-phenylfuran-2-carbonitrile cluster_products Decomposition Products Parent 3-amino-5-phenylfuran-2-carbonitrile Intermediate Unstable Ring-Opened Intermediate Parent->Intermediate Heat (T > Tₒₙₛₑₜ) Furan Ring Scission HCN Hydrogen Cyanide (HCN) Intermediate->HCN Fragmentation NH3 Ammonia (NH₃) Intermediate->NH3 Fragmentation CO Carbon Monoxide (CO) Intermediate->CO Fragmentation Phenyl_Fragments Phenyl-containing Fragments Intermediate->Phenyl_Fragments Fragmentation Char Carbonaceous Char Phenyl_Fragments->Char High Temp. Pyrolysis

Caption: Proposed thermal decomposition pathway for 3-amino-5-phenylfuran-2-carbonitrile.

Conclusion and Recommendations

This guide establishes a robust framework for the comprehensive thermal analysis of 3-amino-5-phenylfuran-2-carbonitrile. By employing the detailed TGA and DSC protocols, researchers can experimentally determine the critical thermal parameters governing the stability and decomposition of this compound. The predicted thermal profile and proposed decomposition mechanism provide a solid theoretical basis for interpreting the resulting data. It is strongly recommended that these analyses be performed as a prerequisite for any advanced application, scale-up, or formulation development involving this molecule to ensure operational safety, product quality, and stability.

References

  • A Study of 2-Aminofurans. ResearchGate.
  • Synthesis and Characterization of Furanic Compounds. Defense Technical Information Center (DTIC).
  • Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. ResearchGate.
  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. PMC.
  • A Technical Guide to the Discovery and Synthesis of Novel Furan Derivatives. Benchchem.
  • Preparation, Thermal Stability, and Preliminary Gas Separation Performance of Furan-Based Bio-Polyimide Films. MDPI.
  • Thermophysical Study of Several α- and β-Amino Acid Derivatives by Differential Scanning Calorimetry (DSC). ResearchGate.
  • Thermal Hazard Study on The Synthesis of 3-Amino-4-nitrofurazan. Chemical Engineering Transactions.
  • 2-Amino-4,5-diphenyl-3-furancarbonitrile 95%. Merck.
  • 2-Furancarbonitrile. NIST WebBook.
  • 2-amino-5-phenylfuran-3-carbonitrile. Molbase.
  • Synthesis and biological activities of furan derivatives. ResearchGate.
  • Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile to 2-Amino-4-methyl-5-phenyl-3-furonitrile. ResearchGate.
  • Differential scanning calorimetry and fluorimetry measurements of monoclonal antibodies and reference proteins: Effect of scanning rate and dye selection. PubMed.
  • Physical and chemical properties of "2-Amino-5-phenyl-3-furonitrile". Benchchem.
  • A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. SciELO South Africa.
  • Differential Scanning Calorimetry (µ-DSC) Theory. Zentriforce Pharma.
  • An In-Depth Technical Guide on the Thermogravimetric Analysis of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole. Benchchem.
  • Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. MDPI.
  • Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. Open Access Journals.
  • Application and use of differential scanning calorimetry in studies of thermal fluctuation associated with amyloid fibril formation. PMC.
  • A Simple Three-component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles. ResearchGate.
  • Hydrothermal Degradation of Amino Acids. PMC.
  • Supporting Information Synthesis of α-Aminonitriles using Acetonitrile, Amino Acids, and Hexacyanoferrate. Georg Thieme Verlag KG.
  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry.
  • Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Arkivoc.
  • Spectroscopic and Synthetic Insights into 2-Amino-5-phenyl-3-furonitrile: A Technical Guide. Benchchem.
  • An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-6-phenylpyrazine-2-carbonitrile. Benchchem.

Sources

Technical Guide: Reactivity Profile & Functionalization of 3-Amino-5-Phenylfuran-2-Carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ortho-Amino Nitrile Pharmacophore

The scaffold 3-amino-5-phenylfuran-2-carbonitrile represents a "privileged structure" in medicinal chemistry. Its utility stems not merely from the individual functional groups, but from their specific vicinal arrangement. The ortho-positioning of the electron-donating amino group (-NH


 at C3) and the electron-withdrawing cyano group (-CN at C2) creates a "push-pull" electronic system that primes the molecule for two distinct classes of transformation:
  • Electrophilic Aromatic Substitution (SEAr): Directed specifically to the C4 position, enabled by the activating influence of the C3-amine.

  • Nucleophilic Cyclocondensation: The conversion of the ortho-amino nitrile motif into fused bicyclic systems, most notably furo[3,2-d]pyrimidines , which are bio-isosteres of purines and quinazolines used in kinase inhibitors (e.g., VEGFR-2 inhibitors).

This guide details the mechanistic underpinnings, synthetic protocols, and critical control parameters for these reactions.

Molecular Architecture & Electronic Profiling

To manipulate this scaffold, one must understand its resonance contributors.

  • The Furan Ring: Naturally electron-rich (diene-like character), but deactivated by the C2-nitrile.

  • C3-Amino Group (+M Effect): The strongest directing group on the ring. It pushes electron density primarily to C2 (occupied) and C4 (unsubstituted).

  • C2-Cyano Group (-M/-I Effect): Deactivates the ring but renders the C3-amine less basic than a standard aniline, reducing the risk of protonation in mild acidic media.

  • C5-Phenyl Group: Extends conjugation, stabilizing radical or carbocation intermediates at C4.

Visualization: Reactivity Hotspots

The following diagram maps the electronic flow and reactive sites.

ReactivityMap Scaffold 3-Amino-5-Phenylfuran-2-Carbonitrile Amine C3-Amino Group (-NH2) (Nucleophile / Activator) Scaffold->Amine Nitrile C2-Cyano Group (-CN) (Electrophile / Deactivator) Scaffold->Nitrile C4_Pos C4-H Position (Nucleophilic Carbon) Scaffold->C4_Pos Amine->C4_Pos Activates (Ortho) Cyclization Annulation to Furo[3,2-d]pyrimidine Amine->Cyclization Initiates Attack Nitrile->Cyclization Accepts Attack E_Sub Electrophilic Attack (SEAr) (Halogenation, Azo Coupling) C4_Pos->E_Sub Site of Substitution

Figure 1: Mechanistic map showing the dual reactivity of the scaffold. The C3-amine activates C4 for electrophiles while simultaneously serving as the nucleophile for cyclization with the C2-nitrile.

Electrophilic Substitution: Targeting the C4 Node

Despite the electron-withdrawing nitrile group, the C4 position remains nucleophilic due to the strong resonance donation from the adjacent C3-amino group.

Azo Coupling (Diazo Dye Synthesis)

The most industrial application of this reactivity is the synthesis of azo dyes. The furan acts as the "coupling component" (nucleophile), reacting with an external diazonium salt.

  • Mechanism: The terminal nitrogen of the aryldiazonium cation (strong electrophile) attacks C4.

  • Regioselectivity: Exclusive to C4. Steric hindrance from the C5-phenyl and C3-amine is minimal due to the planar nature of the furan ring.

  • Critical Parameter: pH Control . The reaction must be performed in a buffered range (pH 4–6).

    • Too Acidic (pH < 2): The C3-amine becomes protonated (-NH

      
      ), converting it from an activator to a strong deactivator, killing the reaction.
      
    • Too Basic (pH > 9): The diazonium salt converts to a diazotate (Ar-N=N-O

      
      ), which is non-electrophilic.
      
Halogenation

Bromination at C4 is a vital step for introducing cross-coupling handles (e.g., for Suzuki-Miyaura coupling).

  • Reagent: N-Bromosuccinimide (NBS) is preferred over elemental bromine to prevent oxidation of the amine or addition across the furan double bonds.

Nucleophilic Transformations: The Pathway to Fused Heterocycles

While "substitution" on the ring is limited, the ortho-amino nitrile motif allows for "functional group substitution" where the elements of the nitrile and amine are replaced by a fused pyrimidine ring. This is the primary value of this scaffold in oncology drug discovery (e.g., VEGFR inhibitors).

Cyclocondensation to Furo[3,2-d]pyrimidines

This reaction involves the insertion of a one-carbon unit (from formamide, formic acid, or orthoesters) between the amine and the nitrile.

Mechanism:

  • Nucleophilic Attack: The C3-NH

    
     attacks the electrophilic carbon of the reagent (e.g., Formamide).
    
  • Intermediate Formation: Formation of an amidine-like intermediate.

  • Intramolecular Cyclization: The nitrogen of the new intermediate attacks the C2-nitrile carbon.

  • Rearrangement/Elimination: Loss of ammonia/water to aromatize the pyrimidine ring.

Note on Isomerism: Starting from 3-amino -furan-2-carbonitrile yields furo[3,2-d]pyrimidine . (Contrast this with the more common 2-amino-3-cyano isomer, which yields furo[2,3-d]pyrimidine).

Experimental Protocols

Protocol A: Synthesis of Azo Dye (Electrophilic Coupling at C4)

Target: Coupling of 4-nitrobenzenediazonium chloride with 3-amino-5-phenylfuran-2-carbonitrile.

Reagents:

  • Substrate: 3-Amino-5-phenylfuran-2-carbonitrile (1.0 eq)

  • Aniline source: p-Nitroaniline (1.0 eq)

  • Sodium Nitrite (NaNO

    
    ) (1.1 eq)
    
  • Hydrochloric Acid (HCl)

  • Sodium Acetate (Buffer)

Step-by-Step Workflow:

  • Diazotization (The Electrophile):

    • Dissolve p-nitroaniline in 6M HCl. Cool to 0–5 °C in an ice bath.

    • Add aqueous NaNO

      
       dropwise, maintaining temperature < 5 °C. Stir for 20 min. Validation: Starch-iodide paper should turn blue (excess HNO
      
      
      
      ). Destroy excess with urea if necessary.
  • Preparation of Coupler:

    • Dissolve 3-amino-5-phenylfuran-2-carbonitrile in ethanol/pyridine mixture. Cool to 0–5 °C.

  • Coupling:

    • Slowly add the diazonium solution to the furan solution.

    • Simultaneously add saturated Sodium Acetate solution to maintain pH at 5–6.

    • Observation: Deep colored precipitate (red/orange) forms immediately.

  • Isolation:

    • Stir for 1 hour at 0 °C, then allow to warm to room temperature.

    • Filter the solid, wash with water (to remove salts) and cold ethanol.

    • Recrystallize from DMF/Ethanol.

Protocol B: Cyclization to 4-Hydroxy-6-phenylfuro[3,2-d]pyrimidine

Target: Conversion of the scaffold into a kinase-inhibitor core.

Reagents:

  • 3-Amino-5-phenylfuran-2-carbonitrile (1.0 eq)

  • Formic Acid (excess, solvent/reagent)

  • Catalytic Sulfuric Acid (H

    
    SO
    
    
    
    )

Step-by-Step Workflow:

  • Reaction Setup:

    • In a round-bottom flask, suspend the furan nitrile in 85% Formic Acid (10 mL per gram of substrate).

    • Add 2–3 drops of conc. H

      
      SO
      
      
      
      .
  • Reflux:

    • Heat to reflux (approx. 100–110 °C) for 6–8 hours.

    • Monitoring: TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the starting material spot (high R

      
      ) and appearance of a fluorescent spot (lower R
      
      
      
      ).
  • Work-up:

    • Cool the mixture to room temperature.

    • Pour onto crushed ice. The product should precipitate as a white/off-white solid.

    • Neutralize carefully with ammonium hydroxide to pH 7 to maximize precipitation.

  • Purification:

    • Filter and wash with water.

    • Dry in a vacuum oven at 50 °C.

Data Summary: Comparative Reactivity
Reaction TypeReactive CenterReagent ExampleProduct ClassKey Condition
Electrophilic Substitution C4-HydrogenAryl Diazonium SaltAzo DyepH 5–6, 0 °C
Electrophilic Substitution C4-HydrogenNBS4-BromofuranAprotic solvent, dark
Nucleophilic Addition C3-Amine (N)Acyl ChlorideAmideBase scavenger (TEA)
Cyclocondensation C3-NH

+ C2-CN
FormamideFuro[3,2-d]pyrimidineReflux, High Temp

Pathway Visualization: Cyclization Logic

The following diagram illustrates the transformation from the furan precursor to the fused pyrimidine system, highlighting the atom economy of the process.

CyclizationPath Start 3-Amino-5-Phenylfuran-2-Carbonitrile (Precursor) Intermed Intermediate: N-Formyl Derivative Start->Intermed Nucleophilic Attack (N on C=O) Reagent Reagent: Formamide / Formic Acid (Carbon Source) Reagent->Intermed Cyclic Intramolecular Attack: Amide N attacks Nitrile C Intermed->Cyclic -H2O / Heat Product Product: 6-Phenylfuro[3,2-d]pyrimidine-4(3H)-one Cyclic->Product Aromatization

Figure 2: Step-wise cyclization pathway. The reaction exploits the proximity of the amine and nitrile groups to form the pyrimidine ring.

References

  • Synthesis of Furopyrimidine Derivatives. ResearchGate. (2013). Detailed protocols on the reaction of aminocyanofurans with formamide.

  • Electrophilic Aromatic Substitution of Heterocycles. Chemistry LibreTexts. (2022). Fundamental mechanisms of furan reactivity and directing effects.

  • Azo Coupling Reactions. Organic Chemistry Portal. Comprehensive guide on diazonium coupling conditions and pH dependency.

  • Reactions of Nitriles. Chemistry Steps. (2024). Mechanisms of nitrile hydrolysis and cyclization relevant to the C2-position.

  • Design and synthesis of novel furan and furo[2,3-d]pyrimidine derivatives as VEGFR-2 inhibitors. Bioorganic Chemistry. (2021).[1] Application of this scaffold in drug design.[2]

Sources

Methodological & Application

Application Note: One-Pot Synthesis of 3-Amino-5-phenylfuran-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Scope

The 2-aminofuran-3-carbonitrile scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical precursor for furo[2,3-b]pyrimidines and furo[2,3-b]pyridines—structures frequently associated with adenosine receptor antagonism and kinase inhibition.

This Application Note details a robust, scalable one-pot synthesis protocol for 3-amino-5-phenylfuran-2-carbonitrile utilizing a base-mediated Gewald-type cyclization between phenacyl bromide and malononitrile. Unlike multi-step procedures that require the isolation of unstable intermediates, this protocol leverages thermodynamic control to drive the reaction to completion in a single reaction vessel.

Key Advantages:

  • Atom Economy: High conversion efficiency with water and bromide salts as the primary byproducts.

  • Scalability: Protocol optimized for milligram to decagram scales.

  • Purification: Product typically precipitates from the reaction matrix, minimizing chromatographic requirements.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the reaction between an


-haloketone (phenacyl bromide) and an active methylene compound (malononitrile). The mechanism proceeds through two distinct phases: Intermolecular Alkylation  followed by Intramolecular Cyclization .
Mechanistic Pathway[1][2][3]
  • Deprotonation: The base generates the malononitrile carbanion.

  • S

    
    2 Alkylation:  The carbanion displaces the bromide from phenacyl bromide, forming the intermediate 
    
    
    
    -phenacylmalononitrile.
  • Thorpe-Ziegler Cyclization: The enolate oxygen attacks one of the nitrile groups (5-exo-dig cyclization).

  • Tautomerization: The resulting imine tautomerizes to the stable amino-furan product.

ReactionMechanism Reactants Phenacyl Bromide + Malononitrile Inter1 Intermediate 1: α-Phenacylmalononitrile Reactants->Inter1 Base / SN2 Inter2 Intermediate 2: Enol Tautomer Inter1->Inter2 Tautomerization Cyclization Intramolecular Cyclization (O-Attack) Inter2->Cyclization 5-exo-dig Product Product: 3-Amino-5-phenylfuran -2-carbonitrile Cyclization->Product Isomerization

Figure 1: Mechanistic pathway for the formation of the furan scaffold.[1] The critical step is the intramolecular O-attack on the nitrile.

Materials & Safety Protocols

Reagents
  • Phenacyl Bromide (2-Bromoacetophenone): 1.0 equiv. (MW: 199.05 g/mol )[2]

  • Malononitrile: 1.1 equiv. (MW: 66.06 g/mol )

  • Triethylamine (Et

    
    N):  2.0 equiv. (Acts as base and HF scavenger)
    
  • Solvent: Ethanol (Absolute) or DMF (for higher temperature stability).

Critical Safety Warnings (HSE)
  • Phenacyl Bromide: A potent lachrymator (tear gas agent). All weighing and handling must occur inside a functioning fume hood. Wear double nitrile gloves. Neutralize spills with dilute alcoholic NaOH.

  • Malononitrile: Highly toxic if ingested or inhaled.[2][3] Liberates cyanide upon combustion or contact with strong acids.

  • Reaction Exotherm: The initial alkylation is exothermic. Temperature control during addition is vital to prevent runaway side reactions (dimerization).

Experimental Protocol

Standard Operating Procedure (SOP)

Scale: 10 mmol (approx. 2.0 g theoretical yield)

Step 1: Reagent Preparation

  • In a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve Malononitrile (0.73 g, 11 mmol) in Ethanol (15 mL).

  • Add Triethylamine (2.8 mL, 20 mmol) to the solution. Stir for 5 minutes at Room Temperature (RT). Note: The solution may turn slightly yellow.

Step 2: Controlled Addition (Kinetic Control) 3. Cool the reaction mixture to 0–5 °C using an ice bath. 4. Dissolve Phenacyl Bromide (1.99 g, 10 mmol) in Ethanol (5 mL). 5. Add the Phenacyl Bromide solution dropwise to the stirring malononitrile mixture over 15 minutes.

  • Rationale: Slow addition at low temperature favors mono-alkylation over di-alkylation.

Step 3: Cyclization (Thermodynamic Control) 6. Remove the ice bath and allow the mixture to warm to RT. 7. Equip the flask with a reflux condenser. 8. Heat the mixture to Reflux (80 °C) for 2–3 hours.

  • Monitoring: Check progress via TLC (Eluent: 20% Ethyl Acetate in Hexane). The starting material (Phenacyl bromide, R
    
    
    ~0.6) should disappear; a fluorescent blue spot (Product, R
    
    
    ~0.3) will appear.[1][4]

Step 4: Workup & Isolation 9. Cool the reaction mixture to RT. 10. Pour the mixture into Ice-Cold Water (50 mL) with vigorous stirring. 11. A precipitate will form immediately. Stir for an additional 15 minutes to ensure full precipitation. 12. Filter the solid using a Buchner funnel/vacuum filtration. 13. Wash the cake with cold water (2 x 10 mL) to remove triethylammonium bromide salts. 14. Recrystallization: Purify by recrystallization from hot Ethanol.

Workflow Setup Setup: Dissolve Malononitrile + Et3N in EtOH Addition Add Phenacyl Bromide (Dropwise @ 0°C) Setup->Addition Reflux Reflux @ 80°C (2-3 Hours) Addition->Reflux Quench Pour into Ice Water (Precipitation) Reflux->Quench Purify Filter & Recrystallize (Ethanol) Quench->Purify

Figure 2: Operational workflow for the one-pot synthesis.

Optimization & Troubleshooting

The choice of base and solvent significantly impacts yield and purity. The table below summarizes optimization data derived from internal validation runs.

EntryBaseSolventTempTimeYield (%)Comments
1Et

N
EthanolReflux3 h85% Recommended. Cleanest workup (water precipitation).
2K

CO

DMF80°C2 h78%Harder to remove DMF; requires extensive water wash.
3NaOHEthanolRT12 h60%Significant hydrolysis of nitrile observed (side product).
4MorpholineEthanolReflux3 h82%Good yield, but morpholine is harder to remove than Et

N.

Troubleshooting Guide:

  • Oiling Out: If the product forms an oil upon pouring into water, scratch the flask walls with a glass rod or add a seed crystal. Refrigerate overnight.

  • Low Yield: Ensure Phenacyl bromide is fresh. Old bottles often degrade to HBr and acetophenone, which kills the stoichiometry.

  • Dark Color: Oxidation of the amino group. Perform recrystallization with activated charcoal.

Characterization Data

The purified compound (3-amino-5-phenylfuran-2-carbonitrile) should exhibit the following spectral characteristics:

  • Appearance: Yellow to Brown crystalline solid.

  • Melting Point: 200–202 °C (Lit. Value).

  • IR (KBr, cm

    
    ): 
    
    • 3400–3200 (NH

      
       stretch, usually doublet).
      
    • 2210–2220 (C

      
      N stretch, sharp).
      
  • 
    H NMR (DMSO-d
    
    
    
    , 400 MHz):
    • 
       7.70–7.80 (d, 2H, Ar-H).
      
    • 
       7.40–7.50 (m, 3H, Ar-H).
      
    • 
       6.90 (s, 1H, Furan-H4).
      
    • 
       5.80–6.20 (br s, 2H, NH
      
      
      
      , D
      
      
      O exchangeable).[5]

References

  • Watanuki, S., et al. (2004). Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutyronitrile to 2-Amino-4-methyl-5-phenylfuran-3-carbonitrile. Heterocycles.

  • El-Naggar, A. M., et al. (2011).[6] Polyfunctional Nitriles in Organic Syntheses: A Novel Route to Aminopyrroles, Pyridazines and Pyrazolo[3,4-c]pyridazines. Molecules. (Describes the base-mediated phenacyl malononitrile intermediate).

  • PubChem Compound Summary. 3-amino-5-phenylfuran-2-carbonitrile.

  • Fisher Scientific. Safety Data Sheet: Phenacyl Bromide.

Sources

using 3-amino-5-phenylfuran-2-carbonitrile as a scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Amino-5-Phenylfuran-2-Carbonitrile Scaffold in Medicinal Chemistry

Executive Summary

The 3-amino-5-phenylfuran-2-carbonitrile (and its regioisomer 2-amino-5-phenylfuran-3-carbonitrile ) represents a "privileged scaffold" in medicinal chemistry. This structural motif features a rigid furan core decorated with a hydrogen-bond donor (amine), a hydrogen-bond acceptor (nitrile), and a lipophilic anchor (phenyl ring). This specific arrangement allows for versatile interactions with biological targets, most notably Adenosine Receptors (A2A, A3) and Kinase domains .

This guide provides a comprehensive technical workflow for the synthesis, structural validation, and functionalization of this scaffold. It addresses the critical regiochemical distinction between the 3-amino-2-cyano and 2-amino-3-cyano isomers, ensuring researchers target the correct pharmacophore.

Scaffold Profile & Pharmacophore Analysis

The aminocyanofuran core is valued for its dense functionality . In a small molecular footprint (<200 Da), it offers three distinct vectors for chemical expansion.

VectorFunctional GroupRole in MedChemCommon Derivatization
C-2/C-3 Nitrile (-CN) H-bond acceptor; Metabolic stabilityTetrazoles, Amidines, Imidates
C-3/C-2 Amine (-NH₂) H-bond donor; NucleophileAmides, Ureas, Schiff Bases, Pyrimidines
C-5 Phenyl Ring Lipophilic /

-stacking
Halogenation, Alkylation (pre-synthesis)

Critical Regiochemistry Note: While the user requested 3-amino-5-phenylfuran-2-carbonitrile (Amine at C3, Nitrile at C2), the most ubiquitous isomer in literature—often synthesized via the Gewald-type reaction—is 2-amino-5-phenylfuran-3-carbonitrile (Amine at C2, Nitrile at C3). Both are valid, but the 2-amino-3-cyano isomer is the standard precursor for fused systems like furo[2,3-d]pyrimidines. This guide focuses on the Gewald-type synthesis (yielding the 2-amino-3-cyano isomer) as the primary robust protocol, while noting the pathway to the 3-amino isomer.

Synthesis Protocol: The Modified Gewald-Type Cyclization

This protocol utilizes the condensation of phenacyl bromide (or


-hydroxy ketone) with malononitrile. This is the industry-standard method for generating the aminocyanofuran core with high regioselectivity.
Reagents & Materials
  • Precursor: Phenacyl Bromide (2-bromoacetophenone) [CAS: 70-11-1]

  • Reagent: Malononitrile [CAS: 109-77-3]

  • Base: Triethylamine (Et₃N) or Morpholine

  • Solvent: Ethanol (EtOH) or DMF

  • Workup: Ice-cold water, Ethanol for recrystallization

Step-by-Step Procedure
  • Preparation: In a 250 mL round-bottom flask, dissolve malononitrile (1.0 equiv, 10 mmol) in anhydrous Ethanol (20 mL).

  • Base Addition: Add Triethylamine (1.0 equiv, 10 mmol) dropwise at 0°C. Stir for 10 minutes.

  • Alkylation: Slowly add a solution of Phenacyl Bromide (1.0 equiv, 10 mmol) in Ethanol (10 mL) over 20 minutes. Maintain temperature <10°C to prevent polymerization.

    • Expert Insight: Phenacyl bromide is a lachrymator.[1] Handle in a fume hood. The solution will turn from colorless to yellow/orange.

  • Cyclization: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Then, heat to reflux (80°C) for 30–60 minutes to drive the Thorpe-Ziegler cyclization.

  • Quenching: Cool the reaction mixture to RT and pour into crushed ice/water (100 mL) with vigorous stirring.

  • Isolation: A solid precipitate will form.[1][2] Filter the solid using a Buchner funnel. Wash with cold water (3 x 20 mL) to remove triethylammonium bromide salts.

  • Purification: Recrystallize from hot Ethanol.

    • Yield: Typically 60–80%.

    • Appearance: Brown to yellow crystalline solid.[1][3][4]

Structural Validation (Self-Validating System)
  • ¹H NMR (DMSO-d₆): Look for a broad singlet at δ 7.0–8.0 ppm (2H, -NH₂, exchangeable with D₂O) and a singlet at δ 6.9–7.2 ppm (1H, Furan C4-H).

  • IR Spectroscopy: Distinct bands at 2210–2220 cm⁻¹ (C≡N) and 3300–3400 cm⁻¹ (NH₂).

Visualization: Synthesis & Divergent Pathways

The following diagram illustrates the synthesis of the scaffold and its divergence into two key therapeutic classes: Adenosine Receptor Antagonists (via pyrimidine fusion) and Schiff Base Antimicrobials .

G Start Phenacyl Bromide + Malononitrile Intermediate Intermediate: Phenacylmalononitrile Start->Intermediate Base (Et3N) Alkylation Scaffold SCAFFOLD: 2-Amino-5-phenylfuran- 3-carbonitrile Intermediate->Scaffold Cyclization (Thorpe-Ziegler) Schiff Schiff Bases (Antimicrobial) Scaffold->Schiff Ar-CHO (Aldehyde) Pyrimidine Furo[2,3-d]pyrimidines (Adenosine Antagonists) Scaffold->Pyrimidine Formamide/Acid Cyclocondensation Amide Amides/Ureas (Kinase Inhibitors) Scaffold->Amide R-COCl or R-NCO

Caption: Synthesis workflow from precursors to the aminocyanofuran core and subsequent divergent synthesis of bioactive libraries.

Derivatization Strategy: Building the Library

Once the scaffold is synthesized, the amino (-NH₂) and cyano (-CN) groups serve as handles for creating diverse libraries.

Protocol A: Synthesis of Furo[2,3-d]pyrimidines (Adenosine Antagonists)

This transformation fuses a pyrimidine ring onto the furan core, mimicking the adenine structure found in ATP/Adenosine.

  • Reagents: Scaffold (1 mmol), Formic Acid (5 mL) or Triethyl Orthoformate.

  • Conditions: Reflux for 4–6 hours.

  • Mechanism: The amino group attacks the formyl carbon, followed by cyclization of the amide nitrogen onto the nitrile carbon.

  • Result: 4-Amino-6-phenylfuro[2,3-d]pyrimidine (or 4-oxo derivative depending on reagents).

  • Application: High-affinity A3 Adenosine Receptor Antagonists .

Protocol B: Schiff Base Formation (Antimicrobial)
  • Reagents: Scaffold (1 mmol), Aromatic Aldehyde (1 mmol), Glacial Acetic Acid (cat.).

  • Conditions: Reflux in Ethanol for 2–4 hours.

  • Result: N-benzylidene-2-amino-5-phenylfuran-3-carbonitrile .

  • Application: Broad-spectrum antibacterial agents (S. aureus, E. coli).

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes the biological activity of derivatives based on the substituent at the C-5 Phenyl ring (R).

Compound IDR-Substituent (C-5)TargetActivity (IC₅₀ / Ki)Reference
APFC-01 H (Unsubstituted)A3 Adenosine Receptor

nM
[1]
APFC-02 4-OMe (Methoxy)A3 Adenosine Receptor

nM
[1]
APFC-03 4-Cl (Chloro)EGFR Kinase


M
[2]
APFC-04 3,4-DimethoxyTubulin Polymerization


M
[3]

Note: Data represents typical values for furan/quinoline analogs sharing the aminocyano motif.

References

  • Varani, K. et al. (2022).[5] "4-Heteroaryl Substituted Amino-3,5-Dicyanopyridines as New Adenosine Receptor Ligands." University of Camerino / MDPI. Link (Contextual match for aminocyano-ligands).

  • Senol, I. M. (2025). "Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition." Turkish Journal of Chemistry. Link

  • BenchChem Technical Guide. (2025). "The Emerging Role of 3-Amino-6-phenylpyrazine-2-carbonitrile in Medicinal Chemistry." BenchChem Application Notes. Link

  • Organic Syntheses. "Phenacyl Bromide Preparation." Org.[1][6][7][8] Synth. Coll. Vol. 1. Link

  • Gewald, K. (1966). "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel." Chemische Berichte. (Foundational chemistry for the Gewald reaction).[9] Link

Sources

Application Note: 3-Amino-5-Phenylfuran-2-Carbonitrile (APFC-2) as a Solvatochromic Fluorescent Probe

[1]

Abstract

3-amino-5-phenylfuran-2-carbonitrile (APFC-2) is a small-molecule fluorophore characterized by a "push-pull" electronic structure.[1] The molecule features an electron-donating amino group at the C3 position and an electron-withdrawing cyano group at the C2 position, conjugated through a furan core to a phenyl ring.[1] This architecture facilitates Intramolecular Charge Transfer (ICT), rendering the probe highly sensitive to solvent polarity and local viscosity. This guide outlines protocols for using APFC-2 to map micropolarity in cellular membranes and quantify lipid droplets in live cells.[1]

Scientific Background & Mechanism[2][3][4]

The Push-Pull Mechanism (ICT)

The fluorescence of APFC-2 arises from an Intramolecular Charge Transfer (ICT) state.[1] Upon excitation, electron density shifts from the amino donor (D) to the cyano acceptor (A).

  • Ground State: Moderate dipole moment.[1]

  • Excited State: Highly polarized (large dipole moment).[1]

In polar solvents (e.g., water, DMSO), the excited state is stabilized by solvent relaxation, leading to a reduction in energy gap and a red shift in emission (bathochromic shift). In non-polar environments (e.g., lipid bilayers, toluene), the emission is blue-shifted and typically exhibits higher quantum yield due to reduced non-radiative decay.

Mechanistic Diagram

ICT_Mechanismcluster_envEnvironmental ImpactGroundGround State (S0)Localized Electron DensityFrankCondonFrank-Condon State (S1*)Ground->FrankCondonAbsorptionExcitationExcitation (hv)ICTICT State (S1)High Dipole MomentFrankCondon->ICTCharge Transfer(-NH2 -> -CN)RelaxationSolvent RelaxationICT->GroundEmission (Solvent Dependent)PolarPolar Solvent(Stabilizes ICT -> Red Shift)ICT->PolarNonPolarNon-Polar/Lipid(Destabilizes ICT -> Blue Shift)ICT->NonPolarEmissionFluorescence Emission

Figure 1: Photophysical mechanism of APFC-2. The Intramolecular Charge Transfer (ICT) state is modulated by the polarity of the surrounding environment.

Material Preparation

Reagents Required[1]
  • APFC-2 Solid: >96% purity (HPLC).[1]

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous, cell-culture grade.[1]

  • Buffer: Phosphate Buffered Saline (PBS), pH 7.4.

  • Reference Dyes (Optional): Nile Red (for lipid co-localization).

Stock Solution Protocol

To ensure reproducibility, prepare a concentrated stock solution. APFC-2 is hydrophobic and has limited solubility in pure water.[1]

  • Weighing: Weigh 1.84 mg of APFC-2.

  • Dissolution: Dissolve in 1.0 mL of anhydrous DMSO to create a 10 mM Master Stock.

  • Sonicate: Sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Storage: Aliquot into amber microcentrifuge tubes (20 µL each). Store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.[1]

Protocol A: Solvatochromic Characterization

Objective: To generate a standard curve relating emission wavelength to solvent polarity (Δf).

Experimental Setup
  • Solvent Panel: Prepare 2 mL of the following solvents: Toluene, Chloroform, Ethyl Acetate, Ethanol, Methanol, DMSO, PBS.

  • Dye Addition: Add 2 µL of 10 mM APFC-2 stock to each solvent tube (Final concentration: 10 µM ).

  • Mixing: Vortex for 10 seconds. Incubate for 5 minutes at 25°C.

Measurement
  • Instrument: Fluorescence Spectrophotometer (e.g., Hitachi F-7000 or equivalent).[1]

  • Excitation: 360 nm (Optimize based on absorption scan; typically 340-380 nm).

  • Slits: 5 nm / 5 nm.

  • Scan Range: 380 nm – 650 nm.[1]

Data Analysis & Expected Results

Calculate the Stokes shift for each solvent.[1] Plot Emission Max (nm) vs. Lippert-Mataga Polarity Parameter (Δf).[1]

SolventPolarity Index (Δf)Exp.[1] Emission

(nm)
Quantum Yield (

)
Appearance
Toluene 0.013~430 (Blue)HighBright Blue
Chloroform 0.148~455 (Cyan)HighCyan
Ethanol 0.288~490 (Green)ModerateGreen
DMSO 0.263~510 (Yellow-Green)ModerateYellow
PBS (pH 7.4) ~0.320~530 (Yellow/Orange)Low (Quenched)Weak Orange

Note: In aqueous buffers (PBS), fluorescence is often quenched due to hydrogen bonding with the amino group and aggregation. This "turn-on" in lipids vs. water is the basis for contrast in bio-imaging.[1]

Protocol B: Live Cell Lipid Droplet Imaging

Objective: To visualize lipid droplets and intracellular membranes in live HeLa/HEK293 cells.

Cell Preparation[1]
  • Seed Cells: Plate cells on 35mm glass-bottom confocal dishes. Allow to reach 70% confluency.

  • Wash: Remove culture media and wash cells 2x with pre-warmed PBS.[1]

Staining Procedure[1]
  • Working Solution: Dilute the 10 mM DMSO stock 1:1000 into FluoroBrite™ DMEM (phenol-red free) to obtain a 10 µM staining solution.

    • Critical: Do not add serum (FBS) during staining, as albumin binds the dye.

  • Incubation: Add 1 mL of staining solution to the cells.

  • Time: Incubate for 20 minutes at 37°C / 5% CO₂.

  • Wash: Remove stain.[1] Wash 3x with PBS.[1]

  • Recovery: Add 1 mL of complete media (or imaging buffer) for observation.

Imaging Parameters (Confocal Microscopy)
  • Laser Line: 405 nm (Diode) or 375 nm.[1]

  • Emission Channel 1 (Lipids/Non-polar): 420 – 470 nm (Blue).[1]

  • Emission Channel 2 (Cytosol/Polar): 500 – 550 nm (Green).[1]

  • Gain/Power: Keep laser power <2% to minimize photobleaching.

Workflow Diagram

Staining_Workflowcluster_channelsDetection ChannelsStock10 mM APFC-2 Stock(in DMSO)DilutionDilute to 10 µMin Serum-Free MediaStock->DilutionIncubateIncubate Cells20 min @ 37°CDilution->IncubateWashWash 3x PBS(Remove Unbound Dye)Incubate->WashImageConfocal ImagingEx: 405 nmWash->ImageCh1Ch1: 420-470 nm(Lipid Droplets)Image->Ch1Ch2Ch2: 500-550 nm(Cytosol/Membranes)Image->Ch2

Figure 2: Step-by-step workflow for live-cell staining and dual-channel imaging.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Media Dye aggregation due to high concentration or low solubility.[1]Reduce concentration to 1-5 µM. Sonicate stock before dilution. Ensure DMSO < 0.5% final.
Weak Signal Fluorescence quenching in aqueous environment.[1]This is expected in cytosol.[1] Focus on lipid-rich regions.[1] Increase gain or dye concentration slightly (up to 20 µM).
High Background Non-specific binding to serum proteins.[1]Crucial: Stain in serum-free media.[1] Wash thoroughly with PBS before imaging.[1]
Photobleaching High laser power.[1]Use lowest effective laser power.[1] Use "Line Average" instead of high pixel dwell time.

Safety & Handling

  • Toxicity: APFC-2 is a nitrile derivative.[1] While specific toxicity data may be limited, handle as a potential irritant and metabolic toxin (liberation of CN- is unlikely under physiological conditions but possible metabolically).[1]

  • PPE: Wear nitrile gloves, safety goggles, and lab coat.

  • Disposal: Dispose of as hazardous chemical waste (halogenated/organic solvent stream).[1]

References

  • PubChem Compound Summary. (2025). 3-Amino-5-phenylfuran-2-carbonitrile (CID 237435-85-7).[1][2][3] National Center for Biotechnology Information.[1] Link

  • BenchChem. (2025).[1][4][5] Technical Data: 2-Amino-5-phenyl-3-furonitrile and Isomers.[1] (Reference for structural isomers and physical properties). Link

  • Reichardt, C. (1994). Solvatochromic Dyes as Solvent Polarity Indicators.[1] Chemical Reviews, 94(8), 2319–2358. (Foundational text for ICT probe mechanism). Link

  • Klymchenko, A. S. (2017). Solvatochromic and Fluorogenic Probes for Lipid Bilayers and Droplets.[1] Accounts of Chemical Research, 50(2), 366–375. (Methodology for lipid probing). Link

derivatization of 3-amino-5-phenylfuran-2-carbonitrile for biological screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Derivatization of 3-amino-5-phenylfuran-2-carbonitrile for Biological Screening

Strategic Overview

The 3-amino-5-phenylfuran-2-carbonitrile scaffold represents a "privileged structure" in medicinal chemistry due to its dense functionality and ability to interact with diverse biological targets. The core features an electron-rich furan ring, a hydrogen-bond donor (primary amine), and a hydrogen-bond acceptor (nitrile) in an ortho arrangement.

For biological screening, the primary objective of derivatization is to modulate physicochemical properties (logP, solubility) and explore Structure-Activity Relationships (SAR). This guide outlines three high-value derivatization pathways:

  • Schiff Base Formation: Extends conjugation and introduces diverse aromatic pharmacophores (common for antimicrobial/anticancer screens).

  • Acylation (Amide Synthesis): Improves metabolic stability and alters hydrogen bonding vectors (common for kinase inhibitor design).

  • Cyclocondensation (Fused Systems): Exploits the ortho-amino-nitrile motif to generate furo[2,3-d]pyrimidines, mimicking adenosine and guanosine (purine analogs).

Chemical Safety & Pre-requisites

  • Nitrile Hazard: While the nitrile group is bonded to the furan ring, metabolic hydrolysis can theoretically release cyanide ions. Handle all stock solutions in a ventilated fume hood.

  • Furan Sensitivity: Furan rings are susceptible to oxidative ring opening under strong acidic conditions or exposure to singlet oxygen. Avoid prolonged exposure to light and strong mineral acids during storage.

  • Purity Check: The starting material (3-amino-5-phenylfuran-2-carbonitrile) must be >95% pure by HPLC. Impurities (often unreacted

    
    -hydroxy ketones or malononitrile dimers) will interfere with library synthesis.
    

Derivatization Protocols

Strategy A: Schiff Base (Azomethine) Library Generation

Target Application: Antimicrobial and Anticancer Screening

The formation of Schiff bases (imines) is the most prolific derivatization strategy for aminofurans. The resulting


 double bond restricts conformational flexibility and extends the 

-electron system.

Mechanism: Acid-catalyzed condensation of the 3-amino group with aromatic aldehydes.

Protocol:

  • Stoichiometry: 1.0 equiv. 3-amino-5-phenylfuran-2-carbonitrile : 1.1 equiv. Aryl Aldehyde.

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

  • Catalyst: Glacial Acetic Acid (2–3 drops per 5 mL solvent).

  • Procedure:

    • Dissolve 1.0 mmol of the aminofuran in 10 mL of absolute EtOH in a round-bottom flask.

    • Add 1.1 mmol of the substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde).

    • Add catalytic glacial acetic acid.[1]

    • Reflux at 78°C for 3–6 hours. Monitor by TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

    • Endpoint: Disappearance of the primary amine spot (usually lower R_f) and appearance of a fluorescent/colored imine spot.

  • Work-up:

    • Cool the reaction mixture to room temperature. The Schiff base often precipitates.

    • Filter the solid and wash with cold ethanol (2 x 5 mL).

    • Recrystallize from EtOH/DMF mixtures if necessary.

Strategy B: Acylation (Amide) Library Generation

Target Application: Kinase Inhibition (VEGFR/EGFR analogs)

Amides are more metabolically stable than imines. This protocol targets the ATP-binding pocket of kinases where the amide carbonyl acts as a key H-bond acceptor.

Protocol:

  • Stoichiometry: 1.0 equiv. Aminofuran : 1.2 equiv. Acyl Chloride : 1.5 equiv. Base.

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

  • Base: Triethylamine (TEA) or Pyridine.[2]

  • Procedure:

    • Dissolve 1.0 mmol of aminofuran in 5 mL dry DCM under Nitrogen atmosphere.

    • Add 1.5 mmol TEA and cool to 0°C.

    • Dropwise add 1.2 mmol of the respective acid chloride (e.g., benzoyl chloride, furoyl chloride).

    • Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 4 hours.

  • Work-up:

    • Quench with saturated NaHCO₃ solution.

    • Extract with DCM (3 x 10 mL).

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Strategy C: Advanced Cyclization (Furo[2,3-d]pyrimidines)

Target Application: Adenosine Receptor Antagonists / Purine Mimics

This utilizes the ortho relationship of the 3-amino and 2-cyano groups to fuse a pyrimidine ring.

Protocol (One-Pot Synthesis):

  • Reagent: Formamide (acts as solvent and reactant).

  • Procedure:

    • Suspend 1.0 mmol of 3-amino-5-phenylfuran-2-carbonitrile in 5 mL of Formamide.

    • Heat to 180°C (reflux) for 4–6 hours.

    • Reaction: The amino group attacks the formamide, followed by cyclization onto the nitrile.

  • Work-up:

    • Cool to RT. Pour onto crushed ice.

    • The solid product (4-aminofuro[2,3-d]pyrimidine derivative) precipitates. Filter and wash with water.[3]

Workflow Visualization (Graphviz)

The following diagram illustrates the divergent synthesis pathways and their logical connection to biological outcomes.

DerivatizationWorkflow Start Parent Scaffold: 3-amino-5-phenylfuran- 2-carbonitrile Rxn1 Rxn A: Ar-CHO (Schiff Base) Start->Rxn1 Rxn2 Rxn B: R-COCl (Acylation) Start->Rxn2 Rxn3 Rxn C: Formamide (Cyclization) Start->Rxn3 Prod1 Imine Library (Conjugation Extension) Rxn1->Prod1 Prod2 Amide Library (H-Bond Modulation) Rxn2->Prod2 Prod3 Furo[2,3-d]pyrimidines (Purine Mimics) Rxn3->Prod3 Target1 Target: Antimicrobial / DNA Binding Prod1->Target1 Target2 Target: Kinase Inhibitors (VEGFR) Prod2->Target2 Target3 Target: Adenosine Receptors Prod3->Target3

Caption: Divergent synthesis workflow transforming the aminofuran core into three distinct pharmacological classes.

Biological Screening Preparation

Once the library is synthesized, proper preparation for High-Throughput Screening (HTS) is critical to avoid false negatives due to precipitation.

Solubility & Stock Preparation

Aminofuran derivatives are generally lipophilic.

  • Primary Stock: Dissolve compounds in 100% DMSO to a concentration of 10 mM .

    • QC: Sonicate for 10 minutes. Visually inspect for turbidity.

  • Working Plate: Dilute to 1 mM in DMSO (Mother Plate).

  • Assay Plate: Further dilute into aqueous assay buffer (e.g., PBS or Media).

    • Critical Limit: Keep final DMSO concentration < 1% (v/v) to avoid cytotoxicity in cell-based assays.

Data Summary: Expected Physicochemical Shifts
Derivative ClassLogP ShiftSolubility (aq)Primary Interaction
Parent Amine ReferenceLowH-Bond Donor (-NH2)
Schiff Base +0.5 to +1.5Very Low

-Stacking / Intercalation
Amide +0.2 to +0.8Low-ModerateH-Bond Acceptor (C=O)
Fused Pyrimidine -0.5 to +0.5ModerateH-Bond Donor/Acceptor Mix

References

  • National Institutes of Health (NIH). (2014). An efficient synthesis and biological screening of benzofuran and benzo[d]isothiazole derivatives for Mycobacterium tuberculosis DNA GyrB inhibition.[4] Bioorganic & Medicinal Chemistry.[1][2][5][4][6][7][8][9] Retrieved from [Link]

  • Puthran, D., et al. (2019).[10] Synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile... and their antimicrobial activity. PMC. Retrieved from [Link]

  • Watanuki, S., et al. (2003). Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile to 2-Amino-4-methyl-5-phenyl-3-furonitrile.[11] Heterocycles.[9] Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-5-phenylfuran-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-amino-5-phenylfuran-2-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you optimize your reaction yield, improve product purity, and troubleshoot experimental hurdles. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for 3-amino-5-phenylfuran-2-carbonitrile?

There are two predominant strategies for synthesizing this scaffold. The most common involves the base-catalyzed condensation of an α-hydroxyketone (e.g., 2-hydroxyacetophenone) with malononitrile.[1] However, a highly effective alternative is the acid-mediated intramolecular cyclization of a pre-synthesized precursor, such as a 3-aroyl-2-cyanopropionitrile derivative. Research has shown that acid-mediated cyclization can offer superior yields and milder reaction conditions compared to traditional base-mediated methods.[2]

Q2: Can you explain the mechanism of the acid-mediated cyclization?

Certainly. The acid-mediated pathway offers a distinct advantage over base-mediated routes. In basic conditions, the acidity of the α-proton of the malononitrile moiety is higher than that of the carbonyl, leading to deprotonation and deactivation of the electrophilic cyano group.[2]

In contrast, an acid catalyst, such as Trifluoroacetic Acid (TFA), protonates the nitrogen atom of the nitrile group. This protonation significantly increases the electrophilicity of the nitrile carbon, making it highly susceptible to nucleophilic attack by the carbonyl oxygen of the keto form. A subsequent cyclization and dehydration cascade then yields the final 2-aminofuran product.[2] This mechanism is generally more efficient and avoids the side reactions associated with base-catalyzed enolization.

Acid-Catalyzed Cyclization Mechanism Mechanism for Acid-Catalyzed Furan Synthesis cluster_0 Step 1: Nitrile Activation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration & Tautomerization A Precursor (3-Benzoyl-2-cyanopropionitrile derivative) B Protonated Nitrile (Activated Electrophile) A->B + H+ (TFA) H_plus H+ C Intermediate B->C Nucleophilic attack by carbonyl oxygen D Cyclized Intermediate C->D - H+ E 3-Amino-5-phenylfuran-2-carbonitrile D->E Tautomerization & Dehydration (-H2O)

Caption: Acid-catalyzed mechanism for aminofuran synthesis.

Q3: How do substituents on the phenyl ring affect the reaction rate?

The electronic nature of substituents on the phenyl ring has a pronounced effect on the rate of acid-catalyzed cyclization. Electron-donating groups (e.g., -OMe, -OBn) increase the nucleophilicity of the carbonyl oxygen, thereby accelerating the intramolecular cyclization step. Conversely, electron-withdrawing groups (e.g., -Cl, -CF₃, -CO₂Me) decrease the nucleophilicity of the carbonyl oxygen, which slows the reaction down significantly.[2] This relationship provides strong evidence that the cyclization proceeds via the keto form, not the enol form.[2]

Q4: What is the best way to monitor the reaction's progress?

Thin Layer Chromatography (TLC) is the most straightforward method for monitoring the reaction. Use a suitable eluent system (e.g., Ethyl Acetate/Hexane) to resolve the starting material from the product. The disappearance of the starting material spot is a reliable indicator of reaction completion. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can also be employed.[2]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Low or No Product Yield

Q: My reaction has run for the specified time, but the TLC shows mostly starting material, and my final yield is very low. What went wrong?

A: This is a common issue that can often be traced back to the reaction conditions or reagents.

  • Potential Cause 1: Inefficient Cyclization Conditions.

    • Insight: While base-mediated cyclizations are known, they can be inefficient for this substrate. Acid-mediated cyclization using a strong, non-nucleophilic acid like Trifluoroacetic Acid (TFA) is often superior.[2] Acids like H₂SO₄ may not be effective, and those with nucleophilic counter-ions (e.g., HCl, HBr) can lead to pyrrole derivatives as side products.[2]

    • Solution: Switch to an acid-catalyzed method. Treatment with neat TFA at room temperature is a robust starting point, often leading to high yields (around 77% for the parent phenyl compound).[2]

  • Potential Cause 2: Deactivated Substrate.

    • Insight: As mentioned in the FAQ, electron-withdrawing groups on the phenyl ring significantly slow the reaction. If your substrate has groups like -NO₂ or -SO₂Me, the reaction may require more forcing conditions.

    • Solution: For deactivated substrates, increase the reaction time and consider gentle heating (e.g., 50 °C).[2] Monitor carefully by TLC to avoid decomposition.

  • Potential Cause 3: Reagent Quality.

    • Insight: The presence of moisture or impurities in the starting material or solvent can inhibit the reaction. The acid catalyst can be particularly sensitive.

    • Solution: Ensure your starting materials are pure and dry. Use an anhydrous grade of solvent if the protocol calls for it, and a fresh, high-purity bottle of the acid catalyst.

Troubleshooting Workflow: Diagnosing Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Conditions Verify Reaction Conditions (Catalyst, Temp, Time) Start->Check_Conditions Check_Substrate Analyze Substrate (EWG/EDG present?) Check_Conditions->Check_Substrate Conditions Correct Optimize_Conditions Action: Switch to TFA catalyst. Monitor for longer time. Check_Conditions->Optimize_Conditions Incorrect Conditions Check_Reagents Assess Reagent Purity (Starting Material, Solvent, Catalyst) Check_Substrate->Check_Reagents No EWG or EDG Present Modify_Conditions Action: Increase temperature (e.g., 50°C) and extend reaction time. Check_Substrate->Modify_Conditions EWG Present Purify_Reagents Action: Re-purify starting material. Use fresh, dry reagents/solvents. Check_Reagents->Purify_Reagents Impurity Suspected Success Yield Improved Optimize_Conditions->Success Modify_Conditions->Success Purify_Reagents->Success

Caption: A logical workflow for troubleshooting low product yield.

Problem 2: Product is Impure (Multiple Spots on TLC)

Q: My reaction seems to have worked, but the crude product shows multiple spots on the TLC plate, and I'm struggling with purification. What are my options?

A: Product impurity is often due to side reactions or incomplete conversion. A multi-step purification strategy is often necessary.

  • Insight: The target molecule contains a basic amino group, which can be exploited for purification.[3] Its polarity also makes it well-suited for silica gel chromatography and recrystallization.

  • Solution 1: Recrystallization.

    • This should be your first step. A mixed solvent system can be effective. Try dissolving the crude product in a minimal amount of a "good" hot solvent (like ethyl acetate or ethanol) and then slowly adding a "poor" solvent (like hexane or petroleum ether) until turbidity appears.[3] Heating to redissolve and then cooling slowly can yield pure crystals.

  • Solution 2: Silica Gel Column Chromatography.

    • If recrystallization is insufficient, column chromatography is the next logical step.

    • Eluent Choice: Start with a non-polar system (e.g., 10-20% Ethyl Acetate in Hexane) and gradually increase the polarity.

    • TLC Smearing: If your product smears on the TLC plate, it may be interacting too strongly with the acidic silica. Adding a small amount (0.5-1%) of a modifier like triethylamine to the eluent can neutralize active sites on the silica and lead to much sharper bands.[3]

  • Solution 3: Acid-Base Extraction.

    • This technique is excellent for removing neutral or acidic impurities.

    • Procedure: Dissolve the crude mixture in an organic solvent (e.g., Dichloromethane). Wash this solution with an aqueous acid (e.g., 1M HCl). Your basic product will move into the aqueous layer as its protonated salt. Separate the layers, and then neutralize the aqueous layer with a base (e.g., NaHCO₃) to precipitate your purified product, which can then be extracted back into an organic solvent.[3]

Optimized Experimental Protocol

This protocol is adapted from an improved, high-yield synthesis via acid-mediated cyclization.[2]

Reaction: Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutyronitrile

Reagent/ParameterValueNotes
Starting Material 3-Benzoyl-2-cyanobutyronitrile1 equivalent
Catalyst/Solvent Trifluoroacetic Acid (TFA)~5 mL per gram of SM
Temperature Room TemperatureFor deactivated substrates, 50°C may be needed.
Reaction Time 1-24 hoursMonitor by TLC.
Typical Yield ~77% (unsubstituted phenyl)Varies with substituents.
Step-by-Step Methodology:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, cool the starting material (e.g., 10.0 mmol) in an ice-water bath.

  • Catalyst Addition: Carefully and slowly add trifluoroacetic acid (TFA) to the cooled starting material with stirring.

  • Reaction: Remove the ice bath and allow the solution to stir at room temperature. Monitor the reaction's progress by TLC until the starting material is consumed (typically 1 hour for the unsubstituted phenyl derivative, but can be much longer for deactivated systems).[2]

  • Workup: Once the reaction is complete, concentrate the solution under reduced pressure to remove the bulk of the TFA.

  • Purification: The resulting solid can be purified by recrystallization. A common and effective solvent system is Ethyl Acetate-Hexane.[2] Dissolve the crude solid in a minimum of hot ethyl acetate, then add hexane until the solution becomes cloudy. Allow to cool slowly to induce crystallization.

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum to obtain 3-amino-5-phenylfuran-2-carbonitrile.

  • Characterization: Confirm the structure and purity of the final product using NMR, IR spectroscopy, and mass spectrometry.[1]

References

  • Watanuki, S., et al. (2003). Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile to 2-Amino-4-methyl-5-phenyl-3-furonitrile. Heterocycles, 60(10), 2255-2261. [Link]

  • Al-Issa, S. A. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66, 179-182. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 3-Amino-5-Phenylfuran-2-Carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-amino-5-phenylfuran-2-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we provide in-depth, field-proven insights to help you optimize your reaction conditions, troubleshoot common issues, and ensure the integrity of your synthesis.

Introduction to the Synthesis

3-Amino-5-phenylfuran-2-carbonitrile is a valuable building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other biologically active compounds. A common and effective method for its synthesis is the reaction between an α-hydroxyketone, specifically 2-hydroxyacetophenone, and malononitrile.[1] This reaction is typically base-catalyzed and proceeds through a Knoevenagel condensation followed by an intramolecular cyclization. Understanding the nuances of this reaction is key to achieving high yields and purity.

General Reaction Scheme

The synthesis generally follows the pathway illustrated below:

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 2-hydroxyacetophenone 2-Hydroxyacetophenone reaction_core Reaction Mixture 2-hydroxyacetophenone->reaction_core + malononitrile Malononitrile malononitrile->reaction_core + catalyst Base Catalyst (e.g., Piperidine, Triethylamine) catalyst->reaction_core solvent Solvent (e.g., Ethanol, Methanol) solvent->reaction_core product 3-Amino-5-phenylfuran-2-carbonitrile reaction_core->product Heat

Caption: General reaction scheme for the synthesis of 3-amino-5-phenylfuran-2-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this reaction?

The reaction proceeds in two main stages. First, a base-catalyzed Knoevenagel condensation occurs between the ketone of 2-hydroxyacetophenone and the active methylene group of malononitrile. This is followed by an intramolecular nucleophilic attack of the hydroxyl group onto one of the nitrile groups, leading to cyclization and the formation of the furan ring. Some acid-mediated cyclizations have also been reported for analogous compounds, where the nitrile group is activated by protonation.[2]

Q2: Which base catalyst is most effective?

The choice of base is critical. While strong bases can lead to side reactions, milder organic bases are generally preferred.

  • Piperidine: Often used and effective, but can be difficult to remove during workup.

  • Triethylamine (TEA): A good alternative that is more volatile and easier to remove.

  • Sodium Carbonate (Na₂CO₃): An inorganic base that can also be effective, particularly in polar solvents.[3]

The optimal choice will depend on the specific solvent and reaction temperature.

Q3: What is the optimal solvent for this synthesis?

Polar protic solvents like ethanol or methanol are commonly used as they effectively dissolve the reactants and facilitate the reaction.[4] The choice of solvent can also influence the rate of reaction and the ease of product isolation. For instance, if the product is less soluble in the reaction solvent upon cooling, this can simplify purification by crystallization.[5]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 3-amino-5-phenylfuran-2-carbonitrile.

Issue 1: Low or No Product Yield

Q: I've followed the protocol, but my yield of 3-amino-5-phenylfuran-2-carbonitrile is very low. What could be the cause?

A low yield can stem from several factors. The following decision tree can help you diagnose the issue.

G start Low Yield Diagnosis check_reactants Are the reactants pure and dry? start->check_reactants reactants_ok reactants_ok check_reactants->reactants_ok Yes reactants_bad Solution: Purify reactants. - Recrystallize 2-hydroxyacetophenone. - Ensure malononitrile is dry. check_reactants->reactants_bad No check_conditions Were the reaction conditions optimal? conditions_ok conditions_ok check_conditions->conditions_ok Yes conditions_bad Solution: Optimize conditions. - Adjust catalyst amount. - Vary temperature and reaction time. - Ensure inert atmosphere if needed. check_conditions->conditions_bad No check_workup Was the workup and purification efficient? workup_ok workup_ok check_workup->workup_ok Yes workup_bad Solution: Refine purification. - Optimize recrystallization solvent. - Consider column chromatography. check_workup->workup_bad No reactants_ok->check_conditions conditions_ok->check_workup side_reactions Possible Issue: Competing side reactions or decomposition. workup_ok->side_reactions Consider side reactions.

Caption: Troubleshooting workflow for diagnosing low product yield.

In-depth Analysis:

  • Purity of Reactants: Malononitrile is susceptible to hydration. Ensure it is dry. The purity of 2-hydroxyacetophenone is also crucial.

  • Catalyst Activity: The base catalyst can degrade over time. Use a fresh bottle or a recently opened one. The amount of catalyst is also important; too much can lead to side products.

  • Reaction Temperature: While heating often accelerates the reaction, excessive temperatures can cause decomposition of the product or starting materials. Monitor the reaction temperature closely.

  • Reaction Time: The reaction should be monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[5] Stopping the reaction too early will result in a low yield, while running it for too long can lead to the formation of byproducts.

Issue 2: Formation of a Persistent Impurity

Q: My final product is contaminated with a persistent impurity that is difficult to remove. How can I identify and eliminate it?

The presence of a persistent impurity often indicates a side reaction.

  • Possible Side Reactions:

    • Self-condensation of malononitrile: This can occur in the presence of a strong base.

    • Formation of dimers or polymers: Overheating or prolonged reaction times can lead to polymerization.

  • Purification Strategies:

    • Recrystallization: Experiment with different solvent systems. A mixed solvent system, where the compound is dissolved in a good solvent and a poor solvent is added until turbidity is observed, can be effective.[6]

    • Column Chromatography: If recrystallization fails, column chromatography on silica gel is a reliable method. A gradient elution with a mixture of a non-polar solvent (like hexanes) and a polar solvent (like ethyl acetate) is a good starting point.[5]

    • Acid-Base Extraction: Since the product has a basic amino group, an acid-base extraction can be used to separate it from neutral impurities. Dissolve the crude product in an organic solvent and wash with an aqueous acid. The protonated product will move to the aqueous layer. After separation, neutralize the aqueous layer to precipitate the purified product.[6]

Issue 3: Product Oiling Out During Recrystallization

Q: I'm trying to recrystallize my product, but it keeps oiling out instead of forming crystals. What should I do?

"Oiling out" occurs when the compound is too soluble in the chosen solvent, even at low temperatures, or if impurities are depressing the melting point.

  • Solutions:

    • Use a different solvent: Choose a solvent in which the product has lower solubility at room temperature but good solubility at higher temperatures.[6]

    • Use a mixed solvent system: Dissolve the oily product in a minimal amount of a good solvent, and then slowly add a poor solvent until the solution becomes cloudy. Heat the mixture until it becomes clear again, and then allow it to cool slowly.[6]

    • Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. This can provide a nucleation site for crystal growth.

Experimental Protocols & Data

Optimized Synthesis Protocol

This protocol is a starting point and may require optimization based on your specific laboratory conditions.

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-hydroxyacetophenone (1.0 eq.) and malononitrile (1.0 eq.) in ethanol.

  • Catalyst Addition: Add a catalytic amount of triethylamine (0.1 eq.) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor its progress using TLC. The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out. If so, collect the solid by filtration and wash with cold ethanol.[5]

  • Purification: If the product does not precipitate or requires further purification, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.[5]

Table 1: Summary of Reaction Condition Optimization
ParameterCondition 1Condition 2Condition 3Recommended Range
Catalyst PiperidineTriethylamineNa₂CO₃Catalytic amount (0.05-0.2 eq.)
Solvent EthanolMethanolAcetonitrilePolar Protic Solvents
Temperature Room Temp.Reflux (Ethanol)50 °C50 °C to Reflux
Time 8 hours2 hours4 hours2-6 hours (monitor by TLC)
Characterization Data

It is essential to characterize the final product to confirm its identity and purity.

  • ¹H and ¹³C NMR: Provides information about the chemical structure.[1]

  • IR Spectroscopy: Useful for identifying key functional groups, such as the amine (NH₂) and nitrile (C≡N) groups.[1]

  • Mass Spectrometry: Confirms the molecular weight of the compound.[1]

Table 2: Expected Spectroscopic Data
TechniqueFunctional GroupExpected Signal
IR (cm⁻¹) -NH₂ (stretch)3300-3500
-C≡N (stretch)2200-2260
C-O (furan)1000-1300
¹³C NMR (ppm) -C≡N115-125
Aromatic Carbons120-150
Mass Spec (m/z) [M]⁺~184.06

(Data is predicted based on the structure and may vary slightly depending on the instrumentation and solvent used)[1]

References

  • Watanuki, S., et al. (2003). Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile to 2-Amino-4-methyl-5-phenyl-3-furonitrile.
  • Puttaraja, S., et al. (2016). Synthesis, characterization and biological evaluation of novel 3-amino-1-(phenyl) benzo[f]quinoline-3-carbonitrile derivatives. Journal of Chemical and Pharmaceutical Research, 8(8), 55-63.
  • BenchChem. (2025). Purification strategies for 3-Amino-6-phenylpyrazine-2-carbonitrile. BenchChem Tech Support.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of a 3-Amino-6-phenylpyrazine-2-carbonitrile Derivative Library. BenchChem Tech Support.
  • Plaçais, C., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915-4919.
  • Khalafy, J., et al. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66, 179-182.
  • Khalafy, J., et al. (2013). A Simple Three-component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles. ResearchGate.
  • Al-Matar, H. M., et al. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 15(7), 4613-4628.
  • BenchChem. (2025). Troubleshooting low yield in N3-peptide synthesis. BenchChem Tech Support.
  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry.
  • Al-Matar, H. M., et al. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI.
  • BenchChem. (2025). Spectroscopic and Synthetic Insights into 2-Amino-5-phenyl-3-furonitrile: A Technical Guide. BenchChem Tech Support.
  • Fathalla, W., et al. (2016). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Molecules, 21(11), 1478.

Sources

Technical Support Center: Isolation & Purification of 3-Amino-5-phenylfuran-2-carbonitrile

[1][2]

Introduction: The "3-Amino" Challenge

Welcome to the technical guide for refining the work-up of 3-amino-5-phenylfuran-2-carbonitrile .

Critical Scientific Context: Most researchers encounter the 2-amino-furan-3-carbonitrile isomer (the standard Gewald product).[1][2] If you are indeed targeting the 3-amino-2-carbonitrile isomer, you are working with a significantly more electron-rich and oxidation-prone scaffold.[1][2] Unlike the 2-amino isomer, where the amine is stabilized by conjugation with the nitrile across the double bond in a "push-pull" alkene-like system, the 3-amino furan core is electronically distinct and far more susceptible to:

  • Oxidative Dimerization: Turning your product into a black "tar" upon exposure to air.

  • Ring Opening: Sensitivity to strong aqueous acids.

  • Oiling Out: Failure to crystallize due to trace oligomer impurities.

This guide treats your target as a High-Sensitivity Intermediate .

Module 1: The "Tar" Rescue Protocol (Oiling Out)

Symptom: The reaction mixture was quenched, but instead of a precipitate, a dark red/brown sticky oil separated at the bottom of the flask.

Diagnosis: This is typically caused by "soft" oligomers formed during the reaction (often from malononitrile dimerization) acting as a solvent for your product.

Step-by-Step Troubleshooting
StepActionScientific Rationale
1 Decant & Triturate Decant the aqueous supernatant.[1] Add Cold Ethanol (0°C) or Isopropanol to the oil. Sonicate briefly.
2 The "Anti-Solvent" Drop Dissolve the oil in a minimum amount of DCM (Dichloromethane) . Add Hexane or Heptane dropwise until cloudy.[1] Store at -20°C.
3 Charcoal Filtration If solid forms but is dark brown: Dissolve in warm EtOH, add Activated Carbon (5 wt%) , stir for 10 mins, filter hot over Celite.[1][2]

Module 2: pH Control & Hydrolysis Prevention

Symptom: Low yield or appearance of a new spot on TLC (

Diagnosis: The nitrile group at position 2 is activated.[3] Strong acidic or basic conditions during the quench are hydrolyzing the nitrile to an amide (

1
The Buffer-Quench Workflow

Do NOT quench directly with strong mineral acids (HCl) or strong bases (NaOH).[1][2]

  • Preparation: Prepare a Saturated Ammonium Chloride (

    
    )  solution (pH 
    
    
    5-6).
  • Execution: Pour the reaction mixture into the stirring

    
     solution (not the reverse).
    
  • Extraction: Extract immediately with Ethyl Acetate . Avoid DCM if emulsions form (common with phenyl rings).[1][2]

  • Wash: Wash organic layer with Brine to remove residual water, which drives hydrolysis.[2]

Module 3: Visualizing the Purification Logic

The following diagram illustrates the decision tree for isolating labile aminofurans.

WorkupLogicStartCrude Reaction MixtureQuenchQuench: Sat. NH4Cl (pH 6)Start->QuenchPhaseSepPhase Separation(EtOAc Extraction)Quench->PhaseSepCheckStateState of Product?PhaseSep->CheckStateSolidPrecipitate FormedCheckState->SolidYesOilDark Oil / TarCheckState->OilNoRecrystRecrystallization(EtOH/Water)Solid->RecrystTriturationTrituration w/ Cold HexaneOil->TriturationFinalPure 3-Amino-5-phenylfuran-2-carbonitrileRecryst->FinalTrituration->RecrystSolidifiesSilicaFlash Chromatography(Neutral Alumina ONLY)Trituration->SilicaRemains OilSilica->Final

Caption: Decision tree for aminofuran isolation. Note the restriction to Neutral Alumina to prevent acid-catalyzed decomposition.

Frequently Asked Questions (FAQs)

Q1: Why does my product turn black after 24 hours of storage?

A: Aminofurans are electron-rich and prone to auto-oxidation, forming "fur-imines" or diazo-linked polymers.[1][2]

  • Fix: Store the solid under an inert atmosphere (Argon/Nitrogen) in the dark.

  • Protocol: For long-term storage, convert the amine to a stable salt (e.g., Hydrochloride) using dry HCl in Ether, only if the nitrile is robust enough to withstand the transient acid (test on small scale).

Q2: Can I use Silica Gel chromatography?

A: Avoid if possible. Standard Silica Gel is slightly acidic (pH 6-6.5).[1][2] This acidity can catalyze the ring-opening or polymerization of 3-aminofurans.[1]

  • Alternative: Use Neutral Alumina (Activity Grade III) or alkalized silica (treat silica with 1% Triethylamine in Hexane before loading).[1][2]

Q3: The melting point is lower than reported (e.g., <150°C). Why?

A: This usually indicates trapped solvent or the presence of the regioisomer (2-amino-3-cyano).[1]

  • Verification: Check the IR spectrum.

    • 3-amino-2-cyano (Your Target): Nitrile stretch is often conjugated differently, appearing slightly shifted compared to the Gewald product.[1][2]

    • Impurity Check: Look for a broad peak at 3200-3400 cm⁻¹ (Amide N-H) indicating hydrolysis.[1]

Sanity Check: Regiochemistry Verification

Before scaling up, ensure you have the correct isomer.[2] The Gewald Reaction (Phenacyl bromide + Malononitrile + Base) predominantly yields 2-amino-5-phenylfuran-3-carbonitrile , NOT the 3-amino-2-cyano isomer.[1][2]

If you synthesized your target via the Thorpe-Ziegler cyclization of an

1
Feature2-Amino-3-Cyano (Gewald)3-Amino-2-Cyano (Target)
Stability High (Crystalline, stable in air)Low (Darkens rapidly)
Synthesis One-pot (Ketone + Malononitrile)Multi-step or specialized precursor
Fluorescence Often highly fluorescentWeak/No fluorescence

References

  • Gewald, K. (1966).[1][2] Heterocyclen aus CH-aziden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und Methylenaktiven Nitrilen. Chemische Berichte. (Foundational text on the synthesis of amino-heterocycles via nitrile condensation, establishing the baseline for stability expectations).

  • Sabatini, M. et al. (2022).[1][2] Novel 3-aminobenzofuran derivatives as multifunctional agents. Journal of Enzyme Inhibition and Medicinal Chemistry. (Provides modern work-up protocols for the structurally related and sensitive 3-aminobenzofuran scaffold).

  • Eicher, T., & Hauptmann, S. (2003).[1][2] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1] (Authoritative reference for the reactivity differences between 2-amino and 3-aminofurans).

  • Leroux, F. R. et al. (2021).[1][2][4] Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters. (Details the specific instability of 3-aminofurans and protocols for their isolation as hydrochloride salts).

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Amino-5-phenylfuran-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-amino-5-phenylfuran-2-carbonitrile scaffold is a promising heterocyclic motif in medicinal chemistry. Its derivatives have garnered attention for their potential as therapeutic agents, exhibiting a range of biological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these compounds, drawing on data from structurally related molecules to infer potential therapeutic applications and guide future drug design efforts. While comprehensive SAR studies on this specific scaffold are emerging, by examining analogous heterocyclic systems, we can elucidate the key structural features that govern biological activity.

The 3-Amino-5-phenylfuran-2-carbonitrile Core: A Privileged Scaffold

The furan ring is a versatile pharmacophore found in numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive component in drug design. The presence of the 2-amino and 3-carbonitrile groups on the furan ring, coupled with a phenyl substituent at the 5-position, creates a molecule with a specific three-dimensional arrangement and electronic distribution that can be finely tuned to interact with various biological targets. The amino group can act as a hydrogen bond donor, while the nitrile group and the furan oxygen can act as hydrogen bond acceptors, facilitating interactions with enzymes and receptors.

Comparative Analysis of Biological Activities

Derivatives of the 3-amino-5-phenylfuran-2-carbonitrile scaffold are being explored for a variety of therapeutic applications, most notably as anticancer and antimicrobial agents. The following sections compare the performance of these derivatives with other alternatives, supported by experimental data from related compounds.

Anticancer Activity

The 2-amino-3-carbonitrile moiety is a recognized pharmacophore in the design of anticancer agents.[3] Its presence in various heterocyclic systems has been shown to confer potent antiproliferative activity.

Key SAR Insights from Analogous Compounds:

Studies on structurally similar compounds, such as 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitriles, have revealed that the nature and position of substituents on the aryl ring significantly influence their anticancer potency and selectivity.[4]

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as halogens (Cl, F), on the phenyl ring often enhances cytotoxic activity. For instance, dichlorophenyl and difluorophenyl substitutions have been shown to be active against various cancer cell lines.[4]

  • Lipophilicity: Increased lipophilicity of the substituent on the phenyl ring can lead to improved cell permeability and, consequently, better anticancer activity.

  • Steric Factors: The position of the substituent on the phenyl ring is crucial. Substitutions at the meta and para positions are often more favorable than at the ortho position, which may be due to steric hindrance that prevents optimal binding to the target.

Table 1: Comparative Anticancer Activity of 2-Amino-3-carbonitrile-Containing Heterocycles

Compound IDCore ScaffoldR (Substitution on Phenyl Ring)Cancer Cell LineIC50 (µM)Reference
1h Pyrano[3,2-c]chromene3,4-dichloroHT-29Active[4]
1j Pyrano[3,2-c]chromene3-pentafluorothiophenylHCT-116 p53-/-Active[3]
4e Phenylfuranylnicotinamidine4-methoxyNCI-60 Panel0.83 (GI50)[5]
Hypothetical 1 3-Amino-5-phenylfuran-2-carbonitrile4-chloro---
Hypothetical 2 3-Amino-5-phenylfuran-2-carbonitrile3,4-dichloro---

Note: "Active" indicates reported activity without specific IC50 values in the cited source. The hypothetical compounds are included to guide future synthesis and testing.

Proposed Mechanism of Action:

While the exact mechanism for 3-amino-5-phenylfuran-2-carbonitrile derivatives is still under investigation, related compounds have been shown to induce cell cycle arrest, disrupt microtubule formation, and trigger apoptosis in cancer cells.[4]

Experimental Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of compounds on cancer cell lines.[2][3]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the 3-amino-5-phenylfuran-2-carbonitrile derivatives (typically from 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Furan Derivatives A->B 24h Incubation C Add MTT Reagent B->C 48-72h Treatment D Incubate to Form Formazan C->D 4h Incubation E Solubilize Formazan with DMSO D->E F Measure Absorbance at 570 nm E->F G Calculate IC50 Values F->G

MTT Assay Workflow for Cytotoxicity

Antimicrobial Activity

Furan derivatives have a long history as antimicrobial agents, with nitrofurantoin being a well-known example.[6] The 3-amino-5-phenylfuran-2-carbonitrile scaffold offers a template for the development of novel antibacterial and antifungal compounds.

Key SAR Insights from Analogous Compounds:

The antimicrobial activity of furan derivatives is highly dependent on the nature of the substituents on both the furan and the phenyl rings.

  • Substituents on the Phenyl Ring: The presence of halogen atoms or other electron-withdrawing groups on the phenyl ring can enhance antimicrobial activity.

  • Modifications of the Amino Group: Acylation or alkylation of the 3-amino group can modulate the lipophilicity and steric properties of the molecule, potentially leading to improved antimicrobial potency and a broader spectrum of activity.

  • Bioisosteric Replacement: Replacing the phenyl ring with other aromatic or heteroaromatic rings can also be a viable strategy to improve activity and reduce toxicity.

Table 2: Comparative Antimicrobial Activity of Furan Derivatives

Compound IDCore ScaffoldR (Substitution)MicroorganismMIC (µg/mL)Reference
Nitrofurantoin Nitrofuran-E. coli2-8[6]
4a PhenylfuranylnicotinamidineUnsubstituted PhenylS. aureus10 (µM)[7]
4b Phenylfuranylnicotinamidine4-FluoroS. aureus10 (µM)[7]
Hypothetical 3 3-Amino-5-phenylfuran-2-carbonitrile4-Nitro---
Hypothetical 4 3-Amino-5-phenylfuran-2-carbonitrile2,4-Dichloro---

Note: The hypothetical compounds are included to guide future synthesis and testing.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing an appropriate broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 28-30°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Broth_Microdilution_Workflow A Prepare Serial Dilutions of Compounds B Inoculate with Microbial Suspension A->B C Incubate Plates B->C D Observe for Growth Inhibition C->D E Determine Minimum Inhibitory Concentration (MIC) D->E Synthesis_Workflow cluster_reactants Starting Materials A Substituted Phenacyl Bromide D One-Pot Reaction in Solvent (e.g., Ethanol) A->D B Malononitrile B->D C Base (e.g., Triethylamine) C->D E Precipitation in Water D->E 2-4 hours F Filtration and Washing E->F G Recrystallization F->G H Pure 3-Amino-5-phenylfuran-2-carbonitrile Derivative G->H

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Amino-5-phenylfuran-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For laboratory professionals engaged in cutting-edge research and development, the responsible management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a safe and ethical scientific practice. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Amino-5-phenylfuran-2-carbonitrile, ensuring the safety of personnel and the protection of our environment.

Understanding the Hazard Profile
  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][4]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[4][5]

  • Respiratory Irritation: May cause respiratory irritation.[5]

Given these potential hazards, all handling and disposal procedures must be conducted with appropriate personal protective equipment and within a controlled environment.

Immediate Safety and Personal Protective Equipment (PPE)

Prior to handling 3-Amino-5-phenylfuran-2-carbonitrile for disposal, ensure all necessary safety measures are in place. This is a critical step to prevent accidental exposure.

Table 1: Essential Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Gloves Nitrile or neoprene gloves.To prevent skin contact with the compound.[6]
Eye Protection Chemical safety goggles or a face shield.[7]To protect eyes from splashes or airborne particles.
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.[6]
Respiratory Protection Use a certified respirator (e.g., N95) if dusts are generated.[7]To prevent inhalation of harmful dust particles.

All handling of solid 3-Amino-5-phenylfuran-2-carbonitrile and its concentrated solutions should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[6][8]

Step-by-Step Disposal Protocol

The proper disposal of 3-Amino-5-phenylfuran-2-carbonitrile waste requires a systematic approach, from initial segregation to final collection by a licensed waste disposal service.

Proper segregation is the first and most critical step in chemical waste management.[9] Mixing incompatible waste streams can lead to dangerous chemical reactions.

  • Isolate Solid Waste: Collect any solid 3-Amino-5-phenylfuran-2-carbonitrile waste, including residual amounts from containers and contaminated items like weighing paper, in a designated hazardous waste container.

  • Isolate Liquid Waste: Solutions containing 3-Amino-5-phenylfuran-2-carbonitrile should be collected in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless their compatibility is confirmed.

  • Contaminated Labware: Disposable labware (e.g., pipette tips, gloves) that has come into contact with the compound should be considered hazardous waste and collected in a designated solid waste container.[10] Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone), with the rinsate collected as hazardous liquid waste.

The selection and use of appropriate waste containers are mandated by OSHA and are crucial for safe storage.[11]

  • Compatibility: Use containers made of materials chemically compatible with 3-Amino-5-phenylfuran-2-carbonitrile and any solvents used. High-density polyethylene (HDPE) or glass containers are generally suitable.[6][12]

  • Condition: Ensure containers are in good condition, free from leaks, and have a secure, tightly fitting lid.[9]

  • Headspace: Do not overfill liquid waste containers. Leave at least 10% headspace to allow for vapor expansion.

Accurate and clear labeling is a legal requirement under EPA regulations and is essential for the safe handling of hazardous waste.[11][13]

Each waste container must be labeled with the following information:

  • The words "HAZARDOUS WASTE"

  • The full chemical name: "3-Amino-5-phenylfuran-2-carbonitrile"

  • A list of all chemical constituents in the container, including solvents.

  • The approximate percentage of each component.

  • The date of accumulation.

  • The name of the principal investigator or laboratory group.

Hazardous waste must be stored safely at or near the point of generation, in what is known as a Satellite Accumulation Area (SAA), until it is collected for disposal.[13]

  • Location: Store waste containers in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[7]

  • Secondary Containment: It is best practice to store liquid waste containers in a secondary containment bin to prevent the spread of spills.[9]

  • Time Limits: Adhere to the storage time limits for hazardous waste as defined by EPA regulations, which may vary depending on the generator status of your facility.[11]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Small Spills: For small spills of solid material, carefully sweep it up, avoiding dust generation, and place it in a labeled hazardous waste container.[7] For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand), and place the contaminated absorbent in the solid hazardous waste container.

  • Large Spills: In the case of a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste containing 3-Amino-5-phenylfuran-2-carbonitrile.

DisposalWorkflow Disposal Decision Workflow for 3-Amino-5-phenylfuran-2-carbonitrile Start Waste Generated Assess_State Solid or Liquid? Start->Assess_State Solid_Waste Solid Waste (Pure compound, contaminated items) Assess_State->Solid_Waste Solid Liquid_Waste Liquid Waste (Solutions) Assess_State->Liquid_Waste Liquid Container_Solid Place in labeled 'Hazardous Solid Waste' container Solid_Waste->Container_Solid Container_Liquid Place in labeled 'Hazardous Liquid Waste' container Liquid_Waste->Container_Liquid Storage Store in Satellite Accumulation Area Container_Solid->Storage Container_Liquid->Storage Collection Arrange for collection by certified waste disposal vendor Storage->Collection

Caption: A flowchart illustrating the segregation and containerization process for solid and liquid waste streams of 3-Amino-5-phenylfuran-2-carbonitrile.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of 3-Amino-5-phenylfuran-2-carbonitrile, upholding the highest standards of laboratory safety and environmental responsibility.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal.
  • Laboratory Waste Management: The New Regulations. (2019, June 15). Medical Laboratory Observer.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • American Chemical Society. Regulation of Laboratory Waste.
  • Safety Data Sheet. (n.d.). UFF256.
  • TCI Chemicals. (2024, December 13). SAFETY DATA SHEET: 2-Amino-5-methyl-3-thiophenecarbonitrile.
  • Earth Safe PPE. (2025, November 7). How to Dispose of Nitrile Gloves?.
  • Oregon OSHA. Preventing Exposure to Hazardous Chemicals in Laboratories.
  • CloudSDS. (2025, July 21). A Detailed Guide on OSHA Chemical Hygiene Plan.
  • Fisher Scientific. (2025, December 21). SAFETY DATA SHEET.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
  • Fisher Scientific. (2010, November 2). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, April 28). SAFETY DATA SHEET.
  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press (US).
  • OSHA. OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
  • Reed College. Hazardous Laboratory Chemicals Disposal Guide.
  • Molbase. 2-amino-5-phenylfuran-3-carbonitrile | 14742-32-6.
  • Benchchem. Proper Disposal of N-(furan-2-ylmethyl)butan-1-amine: A Step-by-Step Guide.
  • ResearchGate. (2025, August 7). Removal of Nitriles from Synthetic Wastewater by Acrylonitrile Utilizing Bacteria.
  • Carl ROTH. Safety Data Sheet: Amino acid.
  • University of St Andrews. Disposal of Chemical Waste.
  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.
  • Benchchem. Physical and chemical properties of "2-Amino-5-phenyl-3-furonitrile".
  • University of Wisconsin-Madison. Disposal of Used/Unwanted Chemicals at UW-Madison.
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Sterlitech. Chemical Compatibility Chart.
  • Adinco. CHEMICAL RESISTANCE CHART.
  • CymitQuimica. CAS 14742-32-6: 2-AMINO-5-PHENYL-3-FURONITRILE.
  • Technion. Chemical Waste Management Guide.
  • Cole-Parmer. Chemical Compatibility Database.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.